molecular formula C20H24FN3O2 B2926128 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 1788543-53-2

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2926128
M. Wt: 357.429
InChI Key: ZRBQHUJNEWCVIN-UHFFFAOYSA-N
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Description

The compound contains a cyclopentyl group, a tetrahydropyrano[4,3-c]pyrazole group, and a 4-fluorophenyl group. The presence of these groups could give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the pyrazole group might undergo reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity. These complexes, including Co(II) and Cu(II) coordination compounds, were analyzed for their solid state structure and supramolecular architecture via single crystal X-ray crystallography. Their antioxidant properties were evaluated in vitro, indicating the potential for these compounds in therapeutic applications due to their reactive oxygen species (ROS) scavenging abilities (Chkirate et al., 2019).

Synthesis and Anti-Inflammatory Activity

Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. These compounds were synthesized by reacting pyrazole with various substituted acetamides, highlighting the therapeutic potential of pyrazole derivatives in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Antimicrobial Evaluation of Heterocyclic Compounds

A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety suitable for antimicrobial use has led to the creation of pyrazole derivatives with promising antibacterial and antifungal activities. These findings support the exploration of pyrazole-based compounds for antimicrobial drug development (Darwish et al., 2014).

Novel Synthesis and Antitumor Evaluation

Research involving the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide analogs has shown high antiproliferative activity against various human cancer cell lines. This suggests the potential use of these compounds in cancer therapy, offering new avenues for antitumor drug development (Shams et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential uses, and safety profile .

properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-15-7-5-14(6-8-15)11-20(25)22-12-18-17-13-26-10-9-19(17)24(23-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBQHUJNEWCVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

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